An In-depth Technical Guide to the Chemical Properties of Chloromalonic Acid
An In-depth Technical Guide to the Chemical Properties of Chloromalonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromalonic acid, also known as 2-chloropropanedioic acid, is a halogenated derivative of malonic acid. Its chemical structure, featuring a chlorine atom on the alpha-carbon, significantly influences its reactivity and potential applications in organic synthesis and drug development. This guide provides a comprehensive overview of the known and predicted chemical properties of chloromalonic acid, detailed experimental considerations, and visualizations of key chemical transformations. While experimental data for chloromalonic acid is limited in publicly accessible literature, this guide consolidates available information and provides predicted data to support research endeavors.
Physical and Chemical Properties
The introduction of a chlorine atom to the malonic acid backbone alters its physical and chemical properties. The following tables summarize the available and predicted data for chloromalonic acid.
Table 1: General and Physical Properties of Chloromalonic Acid
| Property | Value | Source/Comment |
| IUPAC Name | 2-chloropropanedioic acid | --- |
| Synonyms | Chloropropanedioic acid | --- |
| CAS Number | 600-33-9 | --- |
| Molecular Formula | C₃H₃ClO₄ | [1][2] |
| Molecular Weight | 138.50 g/mol | [1] |
| Appearance | White crystalline solid (predicted) | Inferred from malonic acid |
| Melting Point | Decomposes (temperature not specified) | Inferred from malonic acid's decomposition around its melting point |
| Boiling Point | 361.1 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.751 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in water and polar organic solvents (Predicted) | Inferred from malonic acid's high solubility in water |
| pKa₁ | ~1.1 (Predicted) | Estimated based on the inductive effect of the chlorine atom |
| pKa₂ | ~3.0 (Predicted) | Estimated based on the inductive effect of the chlorine atom |
Table 2: Predicted Spectral Data for Chloromalonic Acid
| Spectrum Type | Predicted Chemical Shifts / Absorption Bands |
| ¹H NMR | δ (ppm): ~4.5 (s, 1H, -CHCl-), 10-13 (br s, 2H, -COOH) |
| ¹³C NMR | δ (ppm): ~55 (-CHCl-), ~170 (-COOH) |
| IR (Infrared) | ν (cm⁻¹): 2500-3300 (O-H stretch, broad), 1700-1730 (C=O stretch), 1200-1300 (C-O stretch), 600-800 (C-Cl stretch) |
Reactivity and Chemical Transformations
The chemical behavior of chloromalonic acid is dictated by the presence of two carboxylic acid groups and an alpha-chloro substituent. These features make it a potentially versatile building block in organic synthesis.
Acidity and Esterification
The electron-withdrawing nature of the chlorine atom and the two carboxyl groups increases the acidity of the alpha-proton compared to malonic acid. The carboxylic acid groups can undergo esterification reactions when treated with an alcohol in the presence of an acid catalyst.
Decarboxylation
Similar to malonic acid, chloromalonic acid is expected to undergo decarboxylation upon heating, losing carbon dioxide to form 2-chloroacetic acid. The reaction likely proceeds through a cyclic transition state.
Experimental Protocols
Detailed, validated experimental protocols for chloromalonic acid are not widely published. The following sections provide generalized procedures based on the chemistry of related compounds. Note: These are not validated protocols and should be adapted and optimized with appropriate safety precautions.
Synthesis of Chloromalonic Acid
A potential route for the synthesis of chloromalonic acid is the direct chlorination of malonic acid.
Materials:
-
Malonic acid
-
Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS)
-
Anhydrous, non-polar solvent (e.g., dichloromethane, carbon tetrachloride)
-
Inert gas atmosphere (e.g., nitrogen, argon)
Procedure:
-
Dissolve malonic acid in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere.
-
Slowly add the chlorinating agent (e.g., sulfuryl chloride) to the solution. The reaction may be exothermic.
-
Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC, NMR of an aliquot).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/hexane).
Analytical Methods
The analysis of chloromalonic acid can be approached using techniques established for other haloacetic acids.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a UV detector is a suitable method for the quantification of chloromalonic acid. The mobile phase would typically consist of an acidified aqueous buffer and an organic modifier like acetonitrile.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, chloromalonic acid needs to be derivatized to its more volatile ester form (e.g., methyl or ethyl ester). This can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst. The resulting ester can then be analyzed by GC-MS to confirm its identity and purity.
Safety and Handling
Chloromalonic acid is expected to be a corrosive and irritating compound. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for malonic acid and other chlorinated carboxylic acids.
Conclusion
Chloromalonic acid presents as a valuable, yet under-characterized, chemical entity. This guide provides a foundational understanding of its properties based on available data and chemical principles. Further experimental validation of the predicted data and optimization of synthetic and analytical protocols are necessary to fully unlock its potential in research and development. Researchers are encouraged to use this guide as a starting point for their investigations into the chemistry of chloromalonic acid.
